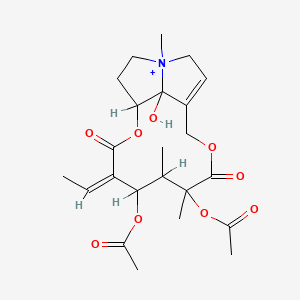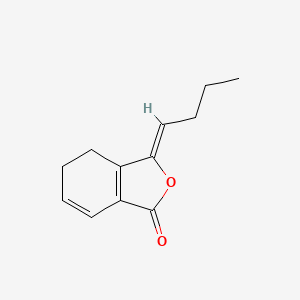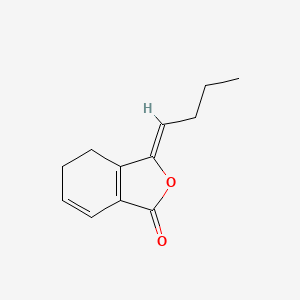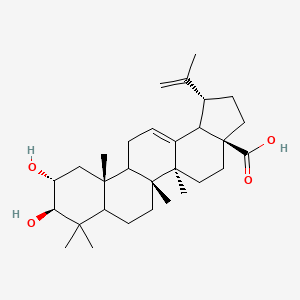
Alphitolic acid
Übersicht
Beschreibung
Alphitolic acid is a pentacyclic triterpenoid that is betulinic acid carrying an additional alpha-hydroxy group at position 2 . It has been isolated from Breynia fruticosa . It is a plant metabolite and is functionally related to betulinic acid . It is also found in Rosa woodsii, Streptomyces pristinaespiralis, and other organisms .
Synthesis Analysis
The synthesis of this compound, as well as its natural C-3-epimer and 2-O-ester derivatives, was accomplished in a few steps from the readily commercially available betulin . A Rubottom oxidation delivered an α-hydroxy group in a stereo- and chemoselective manner .Molecular Structure Analysis
This compound has a molecular formula of C30H48O4 . Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Chemical Reactions Analysis
This compound has been found to exhibit anti-inflammatory activity and down-regulates the NO and TNF-α production . It also has a dose-dependent inhibitory effect on CRAC activity and, thus, an inhibitory effect on intracellular calcium increase .Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H48O4 . Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Wirkungen
Alphitolic acid wurde nachgewiesen, entzündungshemmende Wirkungen zu haben. Es wurde aus Extrakten von Agrimonia coreana Nakai isoliert und es wurde festgestellt, dass es die ICRAC-Aktivität (Ca 2+ freisetzungsaktivierte Ca 2+ -Kanäle) in T-Zellen hemmt . Diese Hemmung der ICRAC-Aktivität führt zu einer Abnahme des intrazellulären Kalziumanstiegs . Dies deutet darauf hin, dass this compound zur Behandlung von Krankheiten eingesetzt werden könnte, bei denen Entzündungen eine Schlüsselrolle spielen.
Antioxidative Eigenschaften
Die Gattung Ziziphus, die this compound enthält, soll antioxidative Wirkungen haben . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antidiabetische Wirkungen
Ziziphus-Triterpene, einschließlich this compound, sollen antidiabetische Wirkungen haben . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.
Antimikrobielle Eigenschaften
This compound soll auch antimikrobielle Eigenschaften haben . Dies bedeutet, dass es möglicherweise zur Behandlung verschiedener Infektionen eingesetzt werden könnte.
Antihypertensive Wirkungen
Ziziphus-Triterpene, einschließlich this compound, sollen antihypertensive Wirkungen haben . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnte.
Anti-inflammatorische Therapien
This compound wurde nachgewiesen, die T-Zell-Proliferation in konzentrationsabhängiger Weise zu hemmen . Dies deutet darauf hin, dass this compound zur Entwicklung neuer entzündungshemmender Arzneimittelsubstanzen und Therapien eingesetzt werden könnte .
Induktion von Apoptose in Krebszellen
This compound wurde nachgewiesen, Apoptose in Krebszellen zu induzieren . Apoptose ist ein Prozess des programmierten Zelltods, der in mehrzelligen Organismen auftritt. Dies deutet darauf hin, dass this compound möglicherweise bei der Behandlung von Krebs eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Alphitolic acid, a triterpene found in plants like Quercus aliena and Ziziphus jujuba, primarily targets proteins such as AKT1 , TNF , SRC , and VEGFA . These proteins play crucial roles in cell signaling pathways, inflammation, and angiogenesis .
Mode of Action
This compound interacts with its targets to induce significant changes in cellular processes. It blocks the Akt-NF-κB signaling pathway , leading to the induction of apoptosis (programmed cell death) . Additionally, this compound can induce autophagy , a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the PI3K/AKT , RAS , and AGE-RAGE signaling pathways . By regulating these pathways, this compound can exert therapeutic effects against diseases like type 2 diabetes mellitus .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It has anti-inflammatory activity and down-regulates the production of NO and TNF-α . In cancer cells, this compound suppresses proliferation, induces apoptosis, and autophagy . It also increases p53 phosphorylation and decreases the expression of the oncogenic E3 ligase MDM2 .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Alphitolic acid interacts with various biomolecules to exert its effects. It has been found to block the Akt-NF-κB signaling pathway, which plays a crucial role in regulating cellular processes such as inflammation and cell survival . By blocking this pathway, this compound can induce apoptosis, a process of programmed cell death . It also induces autophagy, a cellular process that involves the degradation and recycling of cellular components .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In oral cancer cells, it has been found to suppress cell proliferation in a dose-dependent manner . It also induces apoptosis and blocks the Akt-NF-κB signaling pathway in these cells . In macrophages, this compound has been shown to have anti-inflammatory activity and down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. It blocks the Akt-NF-κB signaling pathway, leading to the induction of apoptosis . It also induces autophagy by increasing the expression of autophagosome marker LC3B-II and two autophagy regulatory proteins . Furthermore, it increases p53 phosphorylation and expression, and decreases the expression of the oncogenic E3 ligase MDM2 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to induce DNA fragmentation, annexin-V binding, and caspase-3 cleavage in a time-dependent manner, indicating that it exerts its cytotoxicity through the induction of apoptosis .
Metabolic Pathways
Given its ability to block the Akt-NF-κB signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .
Eigenschaften
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVZKFJHRCLCC-PGOIBATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19533-92-7 | |
| Record name | Alphitolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


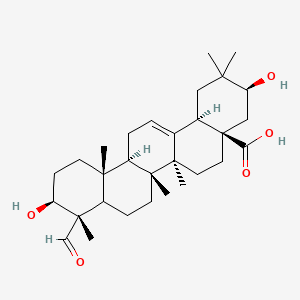
![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
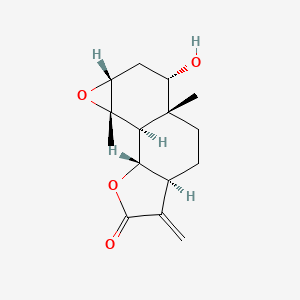
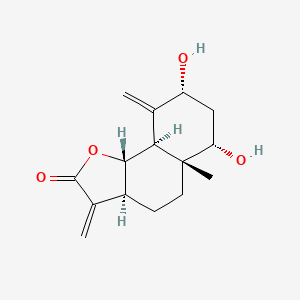

![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)



